3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine” belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazolopyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves the formation of pyrazol-3-one substrates . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . The synthesized compounds can be considered as new candidates for further optimization as anticancer agents .Chemical Reactions Analysis
The reaction sequence starts with a nucleophilic attack onto the double bond of the enaminone . This Michael addition forms an intermediate, which subsequently undergoes a proton transfer from one carbon to another one followed by an intramolecular cyclization .科学的研究の応用
Cancer Therapeutics
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent feature in compounds with potential anticancer properties. Specifically, derivatives of this compound have been investigated for their cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (hepatocellular carcinoma). These compounds have shown promising results, with some exhibiting IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell proliferation .
CDK2 Inhibition
Compounds featuring the pyrazolo[1,5-a]pyrimidine core have been designed as novel CDK2 inhibitors. CDK2 is a critical enzyme in cell cycle regulation, and its inhibition is a targeted approach for cancer treatment. These inhibitors aim to selectively target tumor cells, potentially leading to advancements in cancer therapeutics .
Molecular Docking and Drug Design
The pyrazolo[1,5-a]pyrimidine derivatives have been subjected to molecular docking simulations to assess their fit into the active site of CDK2. This process is crucial for drug design, as it helps predict the binding affinity and efficacy of potential drug candidates. The simulations have confirmed a good fit for these compounds, suggesting their viability as CDK2 inhibitors .
Pharmacokinetic Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on these compounds to predict their pharmacokinetic properties. Such studies are essential for understanding the drug-likeness of a compound and its potential as a therapeutic agent .
Enzymatic Activity Modulation
These compounds have been studied for their ability to modulate enzymatic activity. Alterations in enzyme function can lead to significant changes in biological pathways, which is a valuable property for developing treatments for various diseases .
作用機序
Target of Action
The primary target of 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction is facilitated by the compound’s good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting cell proliferation .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . Additionally, it has been observed to induce apoptosis within HCT cells .
将来の方向性
特性
IUPAC Name |
10-(4-chlorophenyl)-7-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-13-3-2-4-15(13)20-16(19-10)14(9-18-20)11-5-7-12(17)8-6-11/h5-9H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFMWIRVZAQPMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCC3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。